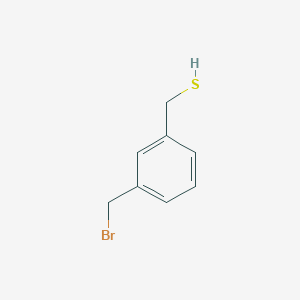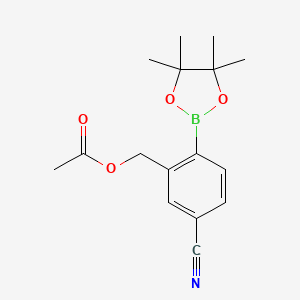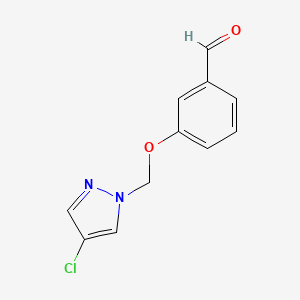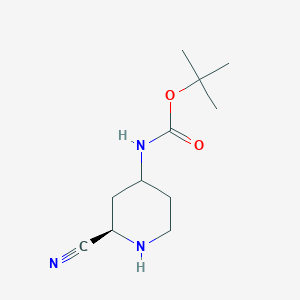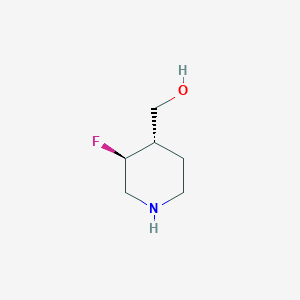![molecular formula C9H12O2 B12943039 Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
Dispiro[2.0.2.1]heptane-7-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dispiro[2.0.2.1]heptane-7-acetic acid is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected cyclopropane rings and a cyclobutane ring. The compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is primarily used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.1]heptane-7-acetic acid typically involves the reaction of cyclopropane derivatives with acetic acid under specific conditions. One common method includes the use of a cyclopropanation reaction followed by a spiro-annulation process to form the dispiro structure. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the spiro rings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
Dispiro[2.0.2.1]heptane-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dispiro[2.0.2.1]heptane-7-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Dispiro[2.0.2.1]heptane-7-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Dispiro[2.0.2.1]heptane: A related compound with a similar dispiro structure but lacking the acetic acid moiety.
Spiro[2.2]pentane: Another spiro compound with a simpler structure.
Cyclopropane derivatives: Compounds containing cyclopropane rings with various substituents.
Uniqueness
Dispiro[2.0.2.1]heptane-7-acetic acid is unique due to its complex dispiro structure, which imparts specific chemical and biological properties.
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-dispiro[2.0.24.13]heptan-7-ylacetic acid |
InChI |
InChI=1S/C9H12O2/c10-7(11)5-6-8(1-2-8)9(6)3-4-9/h6H,1-5H2,(H,10,11) |
InChI 键 |
DKQHLONHAGLRSV-UHFFFAOYSA-N |
规范 SMILES |
C1CC12C(C23CC3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



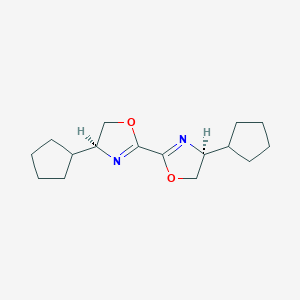
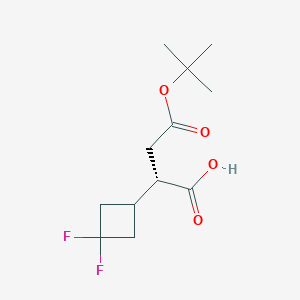

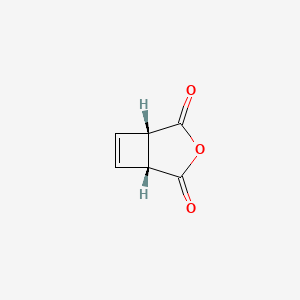
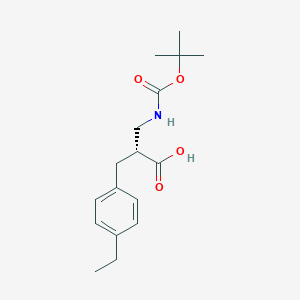
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
